molecular formula C10H18O2 B1669407 4-Cyclohexylbutyric acid CAS No. 4441-63-8

4-Cyclohexylbutyric acid

Cat. No.: B1669407
CAS No.: 4441-63-8
M. Wt: 170.25 g/mol
InChI Key: UVZMNGNFERVGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexylbutyric acid is an organic compound with the molecular formula C10H18O2. It is a white or colorless to light yellow crystalline solid with a melting point of 30-32°C . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylbutyric acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl 4-bromobutyrate, followed by hydrolysis of the resulting ester . Another method involves the hydrogenation of 4-cyclohexylbutyronitrile using a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 4-cyclohexylbutyronitrile. This method is preferred due to its efficiency and scalability .

Scientific Research Applications

Biochemical Applications

4-Cyclohexylbutyric acid has been utilized in several biochemical studies, notably in the growth of specific bacterial strains and the production of biopolymers.

Growth of Microorganisms

Research indicates that this compound serves as a carbon source for the growth of Arthrobacter sp. strain CA1. This strain can metabolize cyclohexanebutyrate, demonstrating its potential in microbial biotechnology .

Production of Polyhydroxyalkanoates (PHAs)

The compound is also significant in the biosynthesis of polyhydroxyalkanoate copolyesters. A study showed that Pseudomonas oleovorans could produce PHAs when grown on media supplemented with this compound, indicating its utility in biopolymer production .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical research, particularly in the development of antitubercular agents.

Antitubercular Activity

A notable study synthesized derivatives of this compound and evaluated their tuberculostatic activity against Mycobacterium tuberculosis. The results indicated that compounds with cyclohexyl substituents exhibited significant activity, with minimum inhibitory concentrations ranging from 6.2 to 25 µg/mL . This suggests potential for developing new treatments for tuberculosis.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds that demonstrate biological activity. For instance, derivatives containing nitrogen heterocycles were synthesized and tested for their efficacy against resistant strains of tuberculosis .

Table 1: Applications of this compound

Application AreaDescriptionReference
Microbial GrowthUtilized as a carbon source for Arthrobacter sp. strain CA1
Biopolymer ProductionInvolved in the production of polyhydroxyalkanoates by Pseudomonas oleovorans
Antitubercular AgentsSynthesized derivatives showed significant activity against Mycobacterium tuberculosis
Heterocyclic SynthesisPrecursor for synthesizing nitrogen-containing heterocycles with biological activity

Case Study 1: Microbial Metabolism

A study on the metabolism of cyclohexaneacetic and cyclohexanebutanoic acids by Arthrobacter sp. demonstrated that these compounds could support microbial growth effectively, highlighting their potential use in biotechnological applications .

Case Study 2: Antitubercular Compound Development

Research involving the synthesis of benzimidazole derivatives from this compound revealed that certain substitutions significantly enhanced antitubercular activity. These findings are crucial for developing new therapeutic agents against drug-resistant tuberculosis strains .

Biological Activity

4-Cyclohexylbutyric acid (4-CHB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and biochemistry. This article explores the biological activity of 4-CHB, including its effects on microbial growth, metabolic pathways, and potential therapeutic applications.

PropertyValue
CAS Number 4441-63-8
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 4-cyclohexylbutanoic acid
PubChem CID 75200

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly its effects on various bacterial strains. Research indicates that it can serve as a carbon source for certain bacteria, such as Arthrobacter sp., which can metabolize this compound effectively. The metabolic pathways involved in this process have been detailed in studies that highlight the compound's role in promoting bacterial growth and polyhydroxyalkanoate (PHA) production .

Metabolism and Utilization

The metabolism of 4-CHB by Arthrobacter sp. strain CA1 demonstrates its utility as a substrate. The strain shows a doubling time of approximately 4.2 hours when grown on cyclohexaneacetate, indicating efficient metabolic processing . This suggests that 4-CHB may play a role in bioremediation or bioconversion processes due to its biodegradability and potential for microbial utilization.

PHA Production

A significant study investigated the production of polyhydroxyalkanoates (PHAs) using this compound as a carbon source. The research demonstrated that when Pseudomonas oleovorans was grown in media containing 4-CHB mixed with nonanoic acid, there was an increase in the total concentration of PHAs produced. This finding supports the idea that 4-CHB can enhance biopolymer production, which is valuable for sustainable materials .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Microbial Growth Promotion : The compound acts as a carbon source for certain bacteria, facilitating their growth and metabolic functions.
  • PHA Synthesis : It has been successfully used in the biosynthesis of PHAs, indicating its potential application in biodegradable plastic production.
  • Environmental Applications : Its ability to be metabolized by bacteria suggests possible applications in bioremediation efforts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Cyclohexylbutyric acid, and how do they influence experimental design?

  • Methodological Answer : Begin with identifying critical properties such as molecular weight (170.25 g/mol ), solubility in organic solvents (e.g., ethanol, DMSO), and melting/boiling points. Use techniques like differential scanning calorimetry (DSC) for thermal stability analysis. These properties dictate solvent selection for reactions, storage conditions, and compatibility with analytical instruments (e.g., HPLC, GC-MS). For solubility studies, employ phase-diagram mapping under varying temperatures .

Q. How can researchers verify the purity of this compound for reproducible experiments?

  • Methodological Answer : Use chromatographic methods (HPLC or GC-MS) with a certified reference standard . Validate purity by comparing retention times and spectral data (e.g., NMR, IR) against literature or in-house databases. For quantitative analysis, perform titrimetric assays (acid-base titration) to confirm carboxylic acid functionality .

Q. What synthetic routes are commonly employed to produce this compound?

  • Methodological Answer : A standard method involves cyclohexane ring alkylation followed by carboxylation. For example, Grignard reactions using cyclohexylmagnesium bromide with subsequent oxidation of intermediates (e.g., 4-cyclohexylbutanal to the carboxylic acid). Optimize reaction conditions (temperature, catalyst) using design-of-experiments (DoE) frameworks to maximize yield .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature) and cell lines/models. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) and ensure batch-to-batch consistency via QC protocols .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or ²H) to track metabolic fate in vitro/in vivo. Combine LC-MS/MS for metabolite profiling and enzyme inhibition studies (e.g., using cyclooxygenase or β-oxidation inhibitors) to map pathways. Validate findings with knock-out cell models or CRISPR-edited enzymes .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with receptors (e.g., GPCRs or enzymes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Apply density functional theory (DFT) to study electronic properties influencing reactivity .

Q. What experimental challenges arise in optimizing the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) or enzymatic kinetic resolution. Monitor enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents. For asymmetric synthesis, screen chiral catalysts (e.g., BINOL-derived ligands) under varying solvent systems .

Q. Data Analysis and Validation

Q. How should researchers statistically analyze dose-response data for this compound in toxicity studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., using GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply Hill slope analysis to assess cooperativity. Use bootstrap resampling to estimate confidence intervals. Report outliers and leverage Bland-Altman plots for inter-assay variability .

Q. What protocols ensure reproducibility in spectroscopic characterization of this compound?

  • Methodological Answer : Standardize instrument parameters (e.g., NMR pulse sequences, MS ionization voltages). Calibrate using internal standards (e.g., TMS for NMR, sodium formate for MS). Share raw data (e.g., .JCAMP files) in supplementary materials and adhere to FAIR data principles .

Q. Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Consult safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation). Use fume hoods for volatile reactions and PPE (gloves, lab coats). Implement waste disposal protocols compliant with EPA/DOT regulations. For in vivo studies, obtain ethics approval and follow ARRIVE guidelines .

Q. Interdisciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., polymer synthesis)?

  • Methodological Answer : Explore its use as a monomer in polyesters via condensation polymerization. Characterize polymer properties (Tg, tensile strength) using GPC, DSC, and rheometry. Compare performance against linear aliphatic analogs to assess cyclohexyl group effects .

Q. What role does this compound play in environmental chemistry studies?

  • Methodological Answer : Investigate its biodegradability via OECD 301 tests (e.g., closed bottle test). Monitor degradation products using GC-MS and assess ecotoxicity in model organisms (e.g., Daphnia magna). Compare persistence with structurally related compounds .

Properties

IUPAC Name

4-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZMNGNFERVGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2218-80-6 (copper salt), 35542-88-2 (manganese salt), 38582-17-1 (cobalt salt), 38582-18-2 (zinc salt), 3906-55-6 (nickel salt), 55700-14-6 (cadmium salt), 61886-29-1 (hydrochloride salt), 62637-99-4 (lead salt), 62638-00-0 (lithium salt), 62638-02-2 (mercury salt), 62638-03-3 (potassium salt), 62638-04-4 (silver salt), 62638-05-5 (strontium salt), 62669-64-1 (magnesium salt), 62669-65-2 (barium salt)
Record name Cyclohexanebutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2063472
Record name Cyclohexanebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-63-8
Record name Cyclohexanebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanebutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanebutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanebutanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYCLOHEXYLBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32WI1J2ZOS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Phenylbutanoic acid prepared as described in Example 21, Part A was dissolved in glacial acetic acid (25 ml). Platinum oxide (0.1 g) was added and the solution was hydrogenated in the Paar shaker at up to 55 p.s.i. until hydrogen uptake ceased (6.5 hours). The catalyst was removed by filtration and the acetic acid was removed in vacuo. The product crystallized and was recrystallized from Et2O (20 ml) to give title compound (1.18 g, 77%), m.p. 85°-88° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Cyclohexylbutyric acid
4-Cyclohexylbutyric acid
4-Cyclohexylbutyric acid
4-Cyclohexylbutyric acid
4-Cyclohexylbutyric acid
4-Cyclohexylbutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.